molecular formula C17H18FN3O3S B4058477 4-(2-FLUORO-5-METHYL-4-NITROPHENYL)-2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERAZINE

4-(2-FLUORO-5-METHYL-4-NITROPHENYL)-2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERAZINE

Cat. No.: B4058477
M. Wt: 363.4 g/mol
InChI Key: WEOZQAWNNVGGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorinated nitrophenyl group, a methyl group, and a thiophene-2-carbonyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for research in chemistry, biology, medicine, and industry.

Scientific Research Applications

4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Piperazine Formation: Cyclization to form the piperazine ring.

    Thiophene-2-carbonyl Substitution: Introduction of the thiophene-2-carbonyl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and appropriate catalysts for cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring or piperazine ring.

Mechanism of Action

The mechanism of action of 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. The fluorinated nitrophenyl group and thiophene-2-carbonyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-5-methylphenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine
  • 4-(2-Fluoro-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine
  • 4-(2-Fluoro-5-methyl-4-nitrophenyl)-1-(thiophene-2-carbonyl)piperazine

Uniqueness

The unique combination of the fluorinated nitrophenyl group, methyl group, and thiophene-2-carbonyl group in 4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methyl-1-(thiophene-2-carbonyl)piperazine distinguishes it from similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-11-8-15(13(18)9-14(11)21(23)24)19-5-6-20(12(2)10-19)17(22)16-4-3-7-25-16/h3-4,7-9,12H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOZQAWNNVGGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CS2)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-FLUORO-5-METHYL-4-NITROPHENYL)-2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERAZINE
Reactant of Route 2
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4-(2-FLUORO-5-METHYL-4-NITROPHENYL)-2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERAZINE
Reactant of Route 3
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4-(2-FLUORO-5-METHYL-4-NITROPHENYL)-2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
4-(2-FLUORO-5-METHYL-4-NITROPHENYL)-2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
4-(2-FLUORO-5-METHYL-4-NITROPHENYL)-2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
4-(2-FLUORO-5-METHYL-4-NITROPHENYL)-2-METHYL-1-(THIOPHENE-2-CARBONYL)PIPERAZINE

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